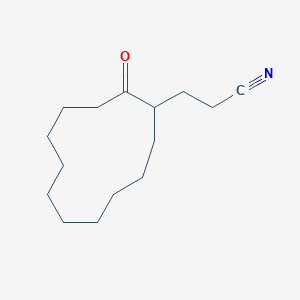
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
Vue d'ensemble
Description
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate, also known as MCDM-NCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of nicotinic acid and is known for its potential therapeutic properties. MCDM-NCA has been extensively studied for its various applications, including drug development, cancer treatment, and as a biochemical tool.
Mécanisme D'action
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. This compound also possesses antioxidant properties and can scavenge free radicals, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory markers and cytokines in the body. This compound has also been shown to increase the levels of certain neurotransmitters, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under various conditions, which makes it suitable for long-term storage. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate. One area of interest is the development of this compound as a potential treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for this compound. Another area of interest is the use of this compound as a tool for studying the role of oxidative stress in various diseases. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound in humans.
Conclusion:
This compound is a chemical compound that has shown promise for its potential therapeutic applications. It has been extensively studied for its anticancer properties and has also been shown to possess neuroprotective effects. This compound has several advantages for laboratory experiments, including its ease of synthesis and stability. However, further studies are needed to determine its potential side effects and toxicity in humans.
Applications De Recherche Scientifique
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties and has been tested against various cancer cell lines. This compound has also been studied as a potential treatment for Alzheimer's disease and has been shown to inhibit the formation of amyloid beta plaques.
Propriétés
IUPAC Name |
methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-15-10(14)7-4-6(5-12)9(18)13-8(7)11(16-2)17-3/h4,11H,1-3H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUSLWAUDLOCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C(C(=S)N1)C#N)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372568 | |
| Record name | Methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
264225-72-1 | |
| Record name | Methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid](/img/structure/B1620958.png)

![6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620960.png)









![2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B1620979.png)
![2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B1620980.png)